Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The compound’s interaction with its targets, its effect on biochemical pathways, and its pharmacokinetics would depend on its specific structure and the functional groups it contains. Generally, these types of compounds can interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular processes or functions. The exact effects would depend on the specific targets and pathways involved .
The compound’s bioavailability, or how well it is absorbed and utilized in the body, would depend on factors such as its solubility, stability, and the presence of any functional groups that might affect its absorption, distribution, metabolism, and excretion (ADME properties) .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with enzymes such as monoacylglycerol lipase (MAGL) have been studied extensively. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting MAGL, this compound can elevate levels of 2-arachidonoylglycerol, thereby affecting cannabinoid receptor signaling pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol, which activates cannabinoid receptors CB1 and CB2 . This activation can result in changes in mood, appetite, pain perception, and inflammation . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to alterations in cellular energy balance and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of MAGL, inhibiting its activity and preventing the degradation of 2-arachidonoylglycerol . This inhibition leads to elevated levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors and modulates various physiological processes . The compound’s effects on gene expression are mediated through its influence on signaling pathways and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation processes. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit MAGL and elevate levels of 2-arachidonoylglycerol without causing significant adverse effects . At higher doses, the compound may induce toxic or adverse effects, such as synaptic depression, altered sleep patterns, and decreased electroencephalogram gamma power . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of MAGL affects the metabolic flux of 2-arachidonoylglycerol and arachidonic acid . This alteration in metabolic pathways can lead to changes in metabolite levels and energy balance within cells. The compound’s interactions with other enzymes and cofactors may also influence its metabolic fate and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
azetidin-3-yl-(3-hydroxyazetidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-3-9(4-6)7(11)5-1-8-2-5/h5-6,8,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTQORYJJIQHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.